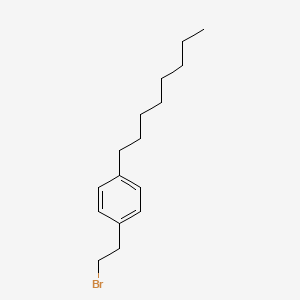
4-Oxo Gemifloxacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo Gemifloxacin is a derivative of gemifloxacin, a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class. Gemifloxacin is primarily used to treat bacterial infections, including acute bacterial exacerbation of chronic bronchitis and mild to moderate community-acquired pneumonia . The compound is known for its ability to inhibit bacterial DNA synthesis by targeting essential enzymes, making it effective against a wide range of bacterial pathogens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo Gemifloxacin involves several steps, starting from the basic structure of gemifloxacin. The key steps include the introduction of the 4-oxo group and the formation of the naphthyridine ring. The synthetic route typically involves the following steps:
Formation of the Naphthyridine Ring: This step involves the cyclization of a suitable precursor to form the naphthyridine ring structure.
Introduction of the 4-Oxo Group: The 4-oxo group is introduced through an oxidation reaction, often using oxidizing agents such as ceric ammonium nitrate or potassium permanganate.
Functional Group Modifications: Additional functional groups, such as the fluoro and cyclopropyl groups, are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) are used for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo Gemifloxacin undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, such as reducing the 4-oxo group to a hydroxyl group.
Substitution: Substitution reactions are used to introduce or modify functional groups, such as the fluoro and cyclopropyl groups.
Common Reagents and Conditions
Oxidizing Agents: Ceric ammonium nitrate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of gemifloxacin with modified functional groups, enhancing its antibacterial properties .
Applications De Recherche Scientifique
4-Oxo Gemifloxacin has a wide range of scientific research applications:
Mécanisme D'action
The bactericidal action of 4-Oxo Gemifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound prevents the bacteria from replicating and repairing their DNA, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different spectrum of activity.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity compared to gemifloxacin.
Moxifloxacin: Known for its enhanced activity against anaerobic bacteria.
Uniqueness
4-Oxo Gemifloxacin is unique due to its specific modifications, such as the 4-oxo group, which enhances its antibacterial properties and makes it effective against certain resistant bacterial strains . Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a potent antibacterial agent .
Propriétés
Formule moléculaire |
C17H17FN4O4 |
|---|---|
Poids moléculaire |
360.34 g/mol |
Nom IUPAC |
7-[3-(aminomethyl)-4-oxopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H17FN4O4/c18-12-3-10-14(24)11(17(25)26)6-22(9-1-2-9)15(10)20-16(12)21-5-8(4-19)13(23)7-21/h3,6,8-9H,1-2,4-5,7,19H2,(H,25,26) |
Clé InChI |
HFZMOQAWUMSAJY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC(C(=O)C4)CN)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


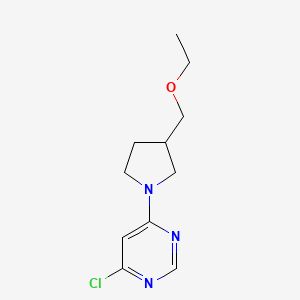

![1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)
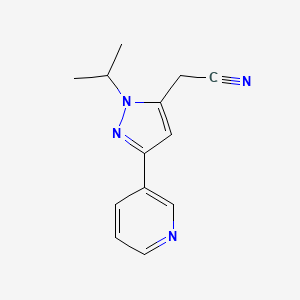

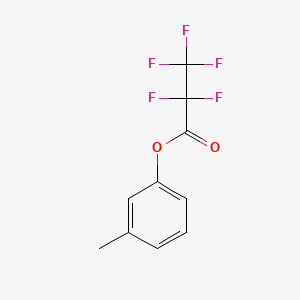
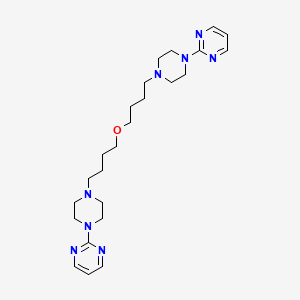
![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13427176.png)
![3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427182.png)
![1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)



